molecular formula C20H18ClN5O B2445234 3-(2-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326916-23-7

3-(2-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2445234
CAS No.: 1326916-23-7
M. Wt: 379.85
InChI Key: HOMAEDYBSWHQMU-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C20H18ClN5O and its molecular weight is 379.85. The purity is usually 95%.
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Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-13-7-8-14(2)16(9-13)10-25-12-22-19-18(20(25)27)23-24-26(19)11-15-5-3-4-6-17(15)21/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMAEDYBSWHQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound belongs to the class of triazolopyrimidines, characterized by a fused triazole and pyrimidine ring system. Its structural formula can be represented as follows:

C19H20ClN5O\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_5\text{O}

Antiviral Activity

Recent studies have indicated that triazolopyrimidine derivatives exhibit antiviral properties. For instance, compounds similar to our target have shown activity against various viruses such as HIV and HSV. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes.

  • Case Study : A derivative of triazolopyrimidine demonstrated significant antiviral activity with an EC50 value of 0.12 mmol L0.12\text{ mmol L} against HIV-1, which was notably more effective than standard antiviral agents like ribavirin (EC50 1.3 mmol L1.3\text{ mmol L}) .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of triazolopyrimidine compounds. In vitro assays have revealed effectiveness against a range of bacterial and fungal pathogens.

  • Table 1: Antimicrobial Activity of Related Compounds
PathogenCompoundMinimum Inhibitory Concentration (MIC)
Escherichia coliCompound A32 µg/mL
Staphylococcus aureusCompound B16 µg/mL
Candida albicansCompound C64 µg/mL

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown selective inhibition against butyrylcholinesterase (BChE), which is crucial in neurodegenerative disease research.

  • Case Study : A related compound demonstrated an IC50 of 46.42μM46.42\mu M against BChE, indicating promising potential for treating conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to interfere with the synthesis of viral RNA and DNA.
  • Enzyme Modulation : The ability to inhibit key enzymes involved in metabolic pathways contributes to its therapeutic effects.
  • Receptor Interaction : Some derivatives may interact with specific receptors to elicit physiological responses.

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